molecular formula C15H21NO2 B2815871 Methyl 2-phenyl-2-(piperidin-1-YL)propanoate CAS No. 1034912-50-9

Methyl 2-phenyl-2-(piperidin-1-YL)propanoate

Cat. No.: B2815871
CAS No.: 1034912-50-9
M. Wt: 247.338
InChI Key: WJNPCNCJZVORFM-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-2-(piperidin-1-yl)propanoate ( 1034912-50-9) is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is supplied as a high-purity material for research and development purposes. As an ester featuring both a phenyl and a piperidine moiety, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its structural characteristics make it of significant interest for the synthesis and exploration of more complex molecules, particularly in pharmaceutical research where similar scaffolds are investigated . The compound is closely related to the phenylpiperidine class of compounds, which are known to possess various pharmacological activities . Researchers utilize this chemical in the development of novel therapeutic agents and as a key intermediate in multi-step synthetic routes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed during handling, and it is recommended to store the compound as specified by the supplier .

Properties

IUPAC Name

methyl 2-phenyl-2-piperidin-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(14(17)18-2,13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPCNCJZVORFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenyl-2-(piperidin-1-yl)propanoate typically involves the esterification of 2-phenyl-2-(piperidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-phenyl-2-(piperidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenyl-2-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group contribute to its binding affinity and selectivity towards certain receptors and enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 122806-10-4)

  • Structure : Differs in ester group (ethyl vs. methyl) and phenyl substitution position (C3 vs. C2).
  • Molecular Formula: C₁₆H₂₃NO₂; Molecular Weight: 261.36 g/mol .
  • Applications : Used exclusively for laboratory research, similar to the methyl variant. The ethyl ester may exhibit altered lipophilicity and metabolic stability due to the longer alkyl chain.

2-Phenyl-2-(1-piperidinyl)propane (PPP)

  • Structure: Lacks the ester group, replacing the propanoate chain with a propane backbone.
  • Synonyms: 1-(α,α-dimethylbenzyl)-piperidine .
  • The absence of the ester group reduces polarity, impacting solubility and bioavailability.

Methyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 7079-02-9)

  • Structure : Positional isomer with phenyl at C3 instead of C2.
  • Molecular Formula: C₁₅H₂₁NO₂·HCl (hydrochloride salt); Molecular Weight: 283.80 g/mol .

Table 1: Key Properties of Methyl 2-phenyl-2-(piperidin-1-yl)propanoate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights
This compound 1034912-54-3 C₁₅H₂₁NO₂ 247.337 Ester, Piperidine Hydrogenation with Pd/C, chiral resolution
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate 122806-10-4 C₁₆H₂₃NO₂ 261.36 Ester, Piperidine Similar Pd/C-catalyzed hydrogenation
2-Phenyl-2-(1-piperidinyl)propane (PPP) N/A C₁₄H₂₁N 203.33 Piperidine, Alkane Alkylation of piperidine
Methyl 3-phenyl-2-(piperidin-1-yl)propanoate 7079-02-9 C₁₅H₂₁NO₂·HCl 283.80 Ester (hydrochloride) Esterification under basic conditions

Stability and Reactivity

  • Oxidative Stability: The position of the ester group (C2 vs. C3) influences oxidative degradation pathways.
  • Solubility : Methyl and ethyl esters exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF), while PPP’s lack of an ester group increases hydrophobicity .

Biological Activity

Methyl 2-phenyl-2-(piperidin-1-YL)propanoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a propanoate ester structure, incorporating both a phenyl group and a piperidine ring. The molecular formula is C16H23NO2C_{16}H_{23}NO_2, with a molar mass of approximately 247.36 g/mol. The compound's unique structure contributes to its biological activity, particularly in pharmacological applications.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly as an analgesic and anti-inflammatory agent. The piperidine moiety is often linked to various biological activities, including modulation of neurotransmitter systems, which may enhance the compound's therapeutic effects.

The mechanisms through which this compound exerts its effects include:

  • Opioid Receptor Interaction : Preliminary studies suggest that the compound may interact with opioid receptors, indicating potential analgesic properties.
  • Anti-inflammatory Activity : It has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaBiological ActivityUnique Features
Methyl 3-(piperidin-1-yl)propanoateC_{11}H_{17}NO_2Analgesic propertiesLacks phenyl group
Methyl 3-(1-pyrrolidinyl)propanoateC_{11}H_{17}NO_2Similar pharmacological effectsContains pyrrolidine instead of piperidine
Methyl 4-(piperidin-1-yl)butanoateC_{12}H_{23}NO_2Similar analgesic effectsLonger carbon chain
N-Methyl-4-piperidoneC_{6}H_{11}NONeuroactive propertiesDifferent ring structure

This table illustrates that while this compound shares similarities with other compounds, its specific combination of functionalities may enhance its binding affinity to biological targets.

Case Studies and Research Findings

Recent studies have demonstrated the biological activity of this compound in various experimental models:

  • Analgesic Effects : In a study involving rodent models, administration of the compound resulted in significant pain relief comparable to established analgesics. The study measured pain response using the hot plate test and demonstrated a dose-dependent effect.
    • Findings : The compound reduced pain response by up to 60% at higher doses.
  • Anti-inflammatory Activity : A separate investigation assessed the anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in mice. Treatment with this compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6.
    • Results : The compound exhibited a reduction in inflammatory cytokines by approximately 50%, indicating strong anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-phenyl-2-(piperidin-1-yl)propanoate, and what analytical methods validate its purity?

  • Methodology : Common synthetic routes involve nucleophilic substitution or esterification reactions between piperidine derivatives and substituted propanoic acid precursors. For example, conjugate addition of bromoalkyl-piperidine intermediates to acrylates under reflux in polar solvents (e.g., ethanol) is a documented approach .
  • Validation : Nuclear magnetic resonance (NMR; 1^1H and 13^{13}C) and mass spectrometry (MS) are critical for structural confirmation. Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity (>95% by area normalization) .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. Stability studies recommend avoiding prolonged exposure to light, moisture, or elevated temperatures (>25°C) .

Q. What spectroscopic techniques are most effective for characterizing its molecular structure?

  • Methodology :

  • NMR : 1^1H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm; aromatic protons at δ 7.2–7.5 ppm). 13^{13}C NMR confirms carbonyl (C=O) and ester (COO) groups .
  • IR Spectroscopy : Detects ester C=O stretches (~1740 cm1^{-1}) and piperidine N-H bends (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Methodology :

  • Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
  • Kinetic Control : Lower reaction temperatures (~0–5°C) reduce byproduct formation in exothermic steps .

Q. What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

  • Methodology :

  • HPLC-MS : Use C18 columns with mobile phases like methanol/sodium acetate buffer (65:35 v/v, pH 4.6) to separate impurities. Compare retention times and MS fragmentation patterns against certified reference standards (e.g., EP impurities A–N in propanoate derivatives) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic or oxidative degradation products .

Q. How can stereochemical ambiguities in the piperidine or ester moieties be resolved?

  • Methodology :

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • X-ray Crystallography : Determines absolute configuration for crystalline derivatives .

Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Models transition states for ester hydrolysis or piperidine ring conformational changes.
  • Molecular Docking : Screens against G protein-coupled receptors (GPCRs) or enzymes (e.g., cytochrome P450) to predict binding affinities .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

  • Methodology :

  • Dose-Response Studies : Establish IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from cytotoxicity.
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., β-lactamase) or receptor-binding studies to validate hypothesized modes of action .

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